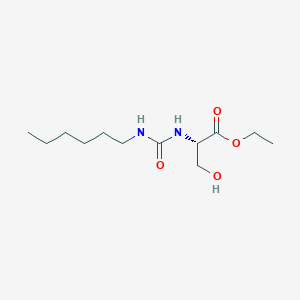

N-(Hexylcarbamoyl)serine ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Esters, including N-(Hexylcarbamoyl)serine ethyl ester, contain a carbonyl group (C=O) with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . The second oxygen atom is then bonded to another carbon atom .Chemical Reactions Analysis

Esters, such as N-(Hexylcarbamoyl)serine ethyl ester, can undergo a variety of chemical reactions. These include hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride, and reaction with Grignard reagents . The specific reactions that N-(Hexylcarbamoyl)serine ethyl ester undergoes are not detailed in the available literature.Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water . The specific physical and chemical properties of N-(Hexylcarbamoyl)serine ethyl ester are not detailed in the available literature.Aplicaciones Científicas De Investigación

Carbamoylation in Enzyme Inhibition

Carbamates, which are esters of substituted carbamic acids, interact with acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site. This process is critical in developing AChE inhibitors, which have applications ranging from insecticides to therapeutic agents. The decarbamoylation rate, which is essential for the effectiveness of these inhibitors, is influenced by the size of the alkyl substituents on the carbamoyl group. This rate significantly decreases with larger alkyl substituents, demonstrating the importance of molecular structure in the development of carbamate-based inhibitors (Rosenberry & Cheung, 2019).

Esterification and Hydrolysis in Biopolymers

Research on biocompatible, degradable materials has led to the development of modified natural polymers, such as hyaluronan derivatives obtained through the partial or total esterification of carboxyl groups. These materials show promise in various clinical applications due to their diverse biological properties. The degree of esterification significantly affects these properties, indicating potential applications in developing new materials for biomedical uses (Campoccia et al., 1998).

Enzymatic Role in Drug Metabolism

Carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are enzymes responsible for hydrolyzing ester and amide bonds in pharmaceuticals. Genetic variants of these enzymes can significantly affect drug metabolism and clinical outcomes. Understanding these enzymes' roles and genetic variations can improve pharmacotherapy by tailoring treatments based on individual genetic makeup, highlighting the importance of these enzymes in drug development and personalized medicine (Merali et al., 2014).

Propiedades

IUPAC Name |

ethyl (2S)-2-(hexylcarbamoylamino)-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-3-5-6-7-8-13-12(17)14-10(9-15)11(16)18-4-2/h10,15H,3-9H2,1-2H3,(H2,13,14,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCNUBQMIULVDJ-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)NC(CO)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)N[C@@H](CO)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Hexylcarbamoyl)serine ethyl ester | |

CAS RN |

532928-01-1 |

Source

|

| Record name | ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)

![(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2485758.png)

![5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485764.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)